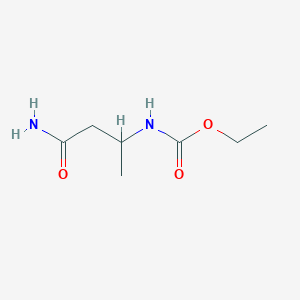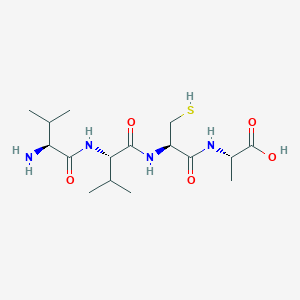
2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, featuring a cyclohexylmethylene bridge and tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) typically involves the condensation of 6-tert-butyl-4-propylphenol with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Chemistry: The compound is used as an antioxidant in the stabilization of polymers and plastics, preventing oxidative degradation and extending the lifespan of these materials.
Biology: In biological research, it is studied for its potential protective effects against oxidative stress in cells and tissues.
Medicine: The antioxidant properties of the compound make it a candidate for research into treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Apart from its use in polymer stabilization, the compound is also employed in the production of lubricants, adhesives, and coatings, where its antioxidant properties enhance product performance and durability.
作用機序
The antioxidant activity of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The cyclohexylmethylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.
類似化合物との比較
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison: While all these compounds share a common phenolic structure and antioxidant properties, 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-propylphenol) is unique due to its cyclohexylmethylene bridge, which provides additional steric protection and enhances its stability. This makes it particularly effective in applications requiring long-term oxidative stability, such as in high-performance polymers and industrial lubricants.
特性
CAS番号 |
821808-28-0 |
|---|---|
分子式 |
C33H50O2 |
分子量 |
478.7 g/mol |
IUPAC名 |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)-cyclohexylmethyl]-4-propylphenol |
InChI |
InChI=1S/C33H50O2/c1-9-14-22-18-25(30(34)27(20-22)32(3,4)5)29(24-16-12-11-13-17-24)26-19-23(15-10-2)21-28(31(26)35)33(6,7)8/h18-21,24,29,34-35H,9-17H2,1-8H3 |
InChIキー |
WJGZIEIXOJXJRL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2CCCCC2)C3=C(C(=CC(=C3)CCC)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


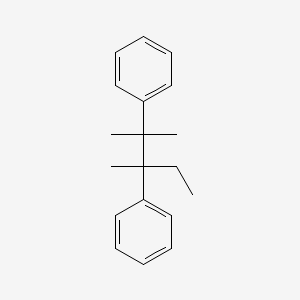
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
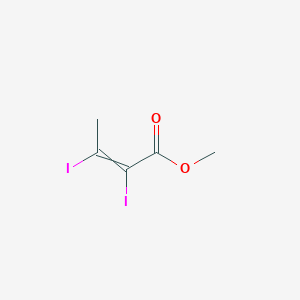
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
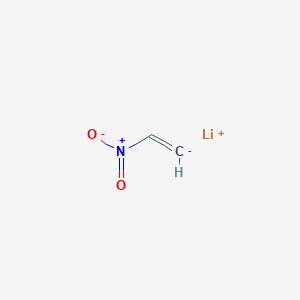
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
